![molecular formula C10H12ClNO B1327091 3-[(4-Chlorobenzyl)oxy]azetidine CAS No. 897086-96-3](/img/structure/B1327091.png)

3-[(4-Chlorobenzyl)oxy]azetidine

Overview

Description

The compound "3-[(4-Chlorobenzyl)oxy]azetidine" is a derivative of azetidine, a four-membered nitrogen-containing ring. Azetidines are of significant interest due to their biological activities and their use as building blocks in organic synthesis. The chlorobenzyl group attached to the azetidine ring through an ether linkage suggests potential for increased molecular complexity and biological relevance.

Synthesis Analysis

The synthesis of azetidine derivatives often involves the construction of the four-membered ring via nucleophilic substitution reactions or [2+2] cycloadditions. For instance, the synthesis of various azetidine derivatives with antimicrobial and antitubercular activities has been achieved using conventional methods, including the use of IR, 1H NMR, 13C NMR, and FAB-Mass techniques for characterization . Similarly, the synthesis of 3-chloroazetidine derivatives has been reported, which could be relevant to the synthesis of "3-[(4-Chlorobenzyl)oxy]azetidine" . Additionally, the synthesis of 3,3-dichloroazetidines provides insights into the manipulation of azetidine rings under different reaction conditions .

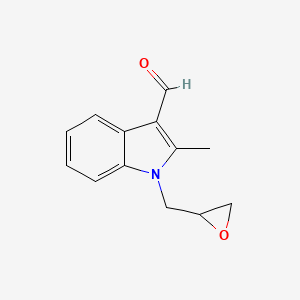

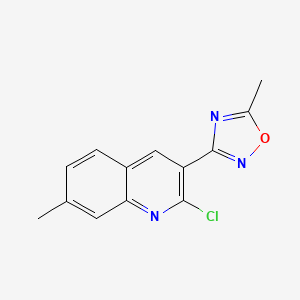

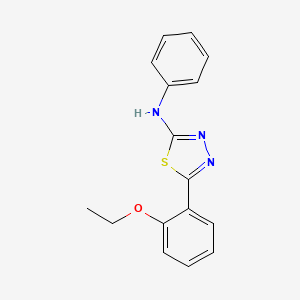

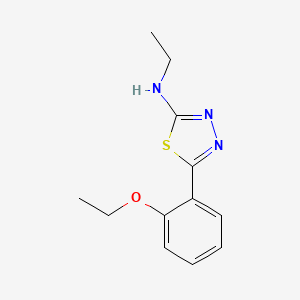

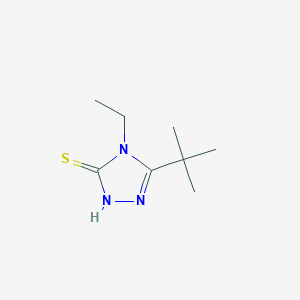

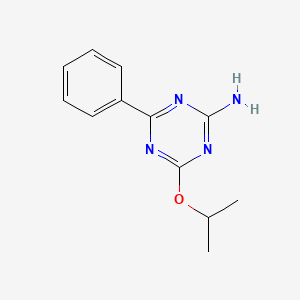

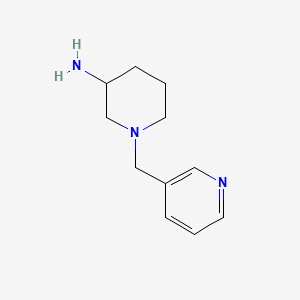

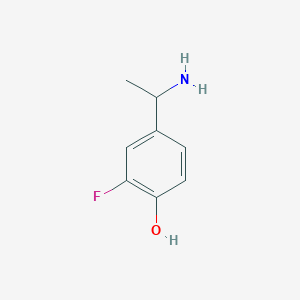

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a strained four-membered ring, which can influence the reactivity and biological activity of these compounds. Spectroscopic methods such as IR, 1H NMR, and 13C NMR are typically employed to elucidate the structure of synthesized azetidine derivatives . The presence of substituents on the azetidine ring, such as the chlorobenzyl group, can further affect the electronic distribution and steric hindrance, potentially leading to unique chemical behavior.

Chemical Reactions Analysis

Azetidine derivatives participate in various chemical reactions, often facilitated by the ring strain and the presence of functional groups. For example, 3-chloroazetidine derivatives have been used as precursors for the construction of other heterocycles and functionalized compounds . The reactivity of dichloroazetidines with bases has been explored, leading to ring contraction and the formation of aziridines . These reactions highlight the versatility of azetidine derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The ring strain in azetidines can lead to increased reactivity, while substituents like the chlorobenzyl group can impact the compound's polarity, solubility, and stability. The antioxidant activity of 4-oxo-azetidine derivatives has been evaluated, indicating that substituents on the phenyl ring can significantly affect the activity . Additionally, azetidine-2,4-diones have been studied as scaffolds for designing enzyme inhibitors, demonstrating the potential of azetidine derivatives in medicinal chemistry .

Scientific Research Applications

Antioxidant Activity

- Azetidine derivatives, specifically 4-Oxo-Azetidines, have been synthesized and evaluated for their antioxidant activity. These derivatives, particularly those with chlorine substituents, displayed significant antioxidant activity, highlighting their potential in scientific research applications (Madhavi & Rani, 2014).

Chemical Synthesis and Drug Discovery

- Azetidine and its derivatives have been utilized in chemical synthesis. For instance, the Minisci reaction has been employed to introduce azetidine into heteroaromatic systems, which are important in drug discovery. This includes applications in the synthesis of compounds like the EGFR inhibitor gefitinib (Duncton et al., 2009).

Synthesis of Functionalized Azetidines

- Research has explored the synthesis of azetidin-3-ones, which are azetidine derivatives with potential as versatile substrates for creating functionalized azetidines. These compounds have not been found in nature but have significance in scientific research due to their structural uniqueness (Ye, He, & Zhang, 2011).

Synthetic Routes and Reactivity Studies

- The reactivity of azetidine and its derivatives has been a topic of extensive study. Azetidine sulfinate salts, for example, have been synthesized and used in coupling reactions, providing an efficient route for introducing these four-membered heterocycles into other compounds (Nassoy, Raubo, & Harrity, 2015).

Applications in Medicinal Chemistry

- The study of azetidine and its derivatives extends to their potential in medicinal chemistry. Various azetidine-based compounds have been synthesized and evaluated for their potential as enzyme inhibitors and other therapeutic applications. The diverse chemical properties of these compounds make them valuable in the development of new drugs and treatment methods (Singh, D’hooghe, & Kimpe, 2008).

Safety And Hazards

properties

IUPAC Name |

3-[(4-chlorophenyl)methoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)7-13-10-5-12-6-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNJIWGJZHPTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277886 | |

| Record name | Azetidine, 3-[(4-chlorophenyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Chlorobenzyl)oxy]azetidine | |

CAS RN |

897086-96-3 | |

| Record name | Azetidine, 3-[(4-chlorophenyl)methoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897086-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azetidine, 3-[(4-chlorophenyl)methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)

![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)

![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327043.png)